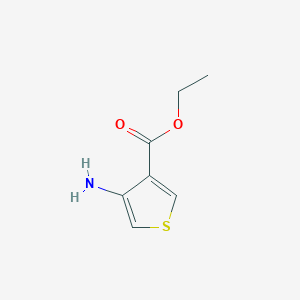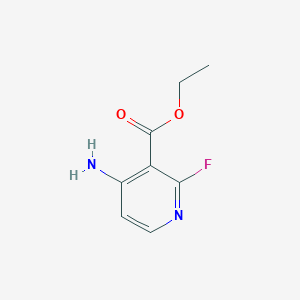
Ethyl 4-amino-2-fluoronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-amino-2-fluoronicotinate is an organic compound with the molecular formula C8H9FN2O2 It is a derivative of nicotinic acid, featuring an ethyl ester group, an amino group at the 4-position, and a fluorine atom at the 2-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-fluoronicotinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-fluoronicotinic acid.
Amination: The 4-chloro group is substituted with an amino group using an amination reaction. This can be achieved using ammonia or an amine under suitable conditions.
Esterification: The carboxylic acid group is then esterified with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
化学反応の分析
Types of Reactions
Ethyl 4-amino-2-fluoronicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other substituents on the pyridine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized forms of the compound, such as nitro derivatives.
Reduction: Reduced forms, such as amines or alcohols.
科学的研究の応用
Ethyl 4-amino-2-fluoronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 4-amino-2-fluoronicotinate involves its interaction with specific molecular targets. The amino and fluorine groups on the pyridine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethyl 2-amino-5-fluoronicotinate: Similar structure but with the amino and fluorine groups at different positions.
Ethyl 4-aminobenzoate: Lacks the fluorine atom and has a benzene ring instead of a pyridine ring.
Ethyl 2-fluoronicotinate: Lacks the amino group.
Uniqueness
Ethyl 4-amino-2-fluoronicotinate is unique due to the specific positioning of the amino and fluorine groups on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
特性
IUPAC Name |
ethyl 4-amino-2-fluoropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAFLWGMXQMBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride](/img/structure/B15232191.png)

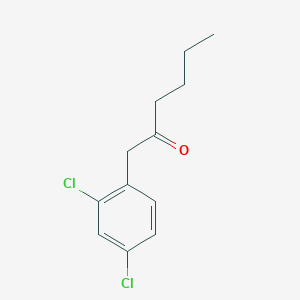
![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B15232207.png)
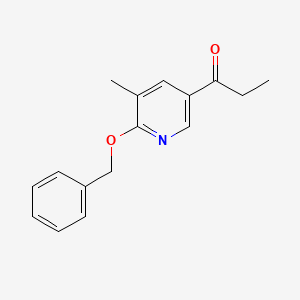
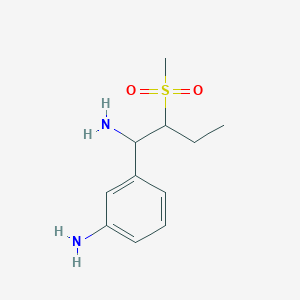
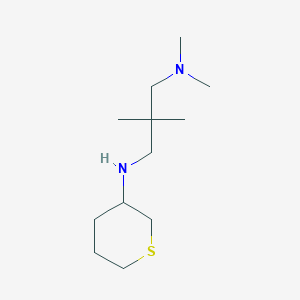
![3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid](/img/structure/B15232249.png)
![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B15232250.png)
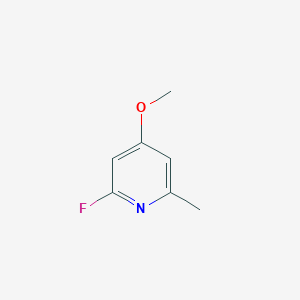
![tert-Butyl((3aS,6aR)-tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-yl)carbamate](/img/structure/B15232258.png)
